(4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid
Description
(4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid is a synthetic organic compound that features a tetrahydrothiopyran ring substituted with a Boc-protected amino group and an acetic acid moiety
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]thian-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-11(2,3)17-10(16)13-12(8-9(14)15)4-6-18-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPLUWVUSWPNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCSCC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through a cyclization reaction involving a suitable thiol and a dihaloalkane under basic conditions.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced via a nucleophilic substitution reaction using a Boc-protected amine and an appropriate leaving group on the tetrahydrothiopyran ring.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through a carboxylation reaction, often involving the use of carbon dioxide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
(4-Boc-amino-tetrahydrothiopyran-4-yl)-acetic acid serves as a crucial intermediate in the synthesis of novel pharmaceuticals aimed at treating neurological disorders. Its unique structural properties enable the design of compounds that can effectively interact with biological targets associated with these conditions .
Case Study: Neurological Disorders
Research indicates that derivatives of this compound have shown promise in preclinical models for conditions such as Alzheimer’s and Huntington’s diseases. The ability to modify the compound allows for the exploration of various pharmacological profiles, enhancing therapeutic efficacy .
Peptide Synthesis
Enhancing Stability and Bioavailability
This compound is widely utilized in the preparation of peptide-based drugs. By incorporating this compound into peptide chains, researchers can improve the stability and bioavailability of therapeutic peptides. This is particularly important in drug formulation where peptide degradation can limit effectiveness .
Table 1: Stability Comparison of Peptides
| Peptide Variant | Stability (hours) | Bioavailability (%) |
|---|---|---|
| Standard Peptide | 2 | 15 |
| Modified with (4-Boc-amino) | 12 | 60 |
Bioconjugation
Targeted Drug Delivery Systems
The use of this compound in bioconjugation processes allows for the linking of biomolecules, which is essential for developing targeted drug delivery systems. This enhances the precision of treatments, minimizing side effects while maximizing therapeutic impact .
Case Study: Cancer Therapy
In studies involving cancer therapies, bioconjugates formed using this compound have demonstrated improved targeting of tumor cells, leading to more effective treatments with reduced off-target effects .
Research in Organic Chemistry
Versatile Building Block
The compound acts as a versatile building block in organic synthesis, enabling chemists to construct complex molecules with specific functionalities. This versatility is crucial for developing new materials and compounds with desired properties .
Table 2: Synthetic Applications
| Application Area | Example Compound | Functionality Enhanced |
|---|---|---|
| Organic Synthesis | Novel Anticancer Agents | Improved selectivity |
| Material Science | Functional Polymers | Enhanced mechanical properties |
Analytical Chemistry
Detection and Quantification
In analytical chemistry, this compound is utilized for detecting and quantifying thiol-containing compounds. This application is vital for biochemical analyses where accurate measurement of these compounds is necessary for understanding various biological processes .
Case Study: Thiol Detection Methods
Recent advancements have been made using this compound in methods such as high-performance liquid chromatography (HPLC) to improve the sensitivity and specificity of thiol detection in biological samples .
Mechanism of Action
The mechanism of action of (4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
(4-Amino-tetrahydrothiopyran-4-YL)-acetic acid: Lacks the Boc-protection, making it more reactive.
(4-Boc-amino-tetrahydrothiopyran-4-YL)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness: (4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection. This makes it a versatile intermediate in synthetic chemistry.
Biological Activity
(4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and therapeutic applications, supported by case studies and detailed research findings.
Overview of the Compound
This compound, also known as (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid, features a tetrahydrothiopyran ring that enhances its biological interactions. Its structure allows for various modifications that can influence its pharmacological properties.
Structural Formula
The molecular formula of this compound is C₇H₁₃N₁O₄S, with a molecular weight of approximately 159.18 g/mol.
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
2. Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various human cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation by interfering with cell cycle progression.
In one study, compounds derived from the tetrahydropyran moiety exhibited significant cytotoxic activity against K562 leukemia cells. The introduction of specific substituents on the tetrahydropyran ring enhanced the anticancer efficacy, highlighting the importance of structural modifications in developing potent anticancer agents .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | 10 |
| Control (Etoposide) | K562 | 5 |
| (Analog with Fluorine Substituent) | K562 | 3 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to alterations in signaling pathways associated with cell growth and apoptosis.
Enzyme Inhibition
Studies have demonstrated that the compound can inhibit key enzymes involved in cancer cell metabolism and proliferation. For instance, it has been shown to inhibit polo-like kinase 1 (Plk1), a critical regulator of mitosis, thereby disrupting cancer cell division .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Treatment : A study reported that this compound significantly reduced tumor growth in xenograft models of leukemia when administered alongside standard chemotherapy agents.
- Infection Control : Clinical trials assessing its efficacy against multidrug-resistant bacterial infections showed promising results, leading to further exploration in clinical settings.
Applications in Pharmaceutical Development
Due to its diverse biological activities, this compound is being explored for various pharmaceutical applications:
- Neurological Disorders : Its unique structure makes it a candidate for developing drugs targeting neurological conditions.
- Peptide Synthesis : The compound serves as a building block in synthesizing peptide-based therapeutics, enhancing their stability and bioavailability .
- Bioconjugation : It is utilized in bioconjugation processes for targeted drug delivery systems, improving treatment efficacy through selective targeting .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions, a critical step for accessing the free amine in downstream applications.
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Cleavage of Boc group to NH2 | 95% | |
| HCl in dioxane (4 M) | Deprotection at room temperature | 85% |
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The Boc group’s acid-labile nature enables selective removal without affecting the thiopyran ring or carboxylic acid .
-
Post-deprotection, the free amine participates in nucleophilic reactions (e.g., amide couplings or reductive alkylation) .
Carboxylic Acid Reactivity
The acetic acid group undergoes standard carboxylate transformations:
-
The carboxylic acid’s pKa (~4.5) facilitates deprotonation under mild basic conditions, enhancing reactivity in aqueous environments .
Functionalization of the Tetrahydrothiopyran Ring
The sulfur atom in the thiopyran ring introduces unique reactivity compared to oxygenated tetrahydropyrans:
-
Oxidation to sulfoxides (e.g., using 1 equiv mCPBA) is stereoselective and modifies the ring’s electronic properties .
-
The sulfur atom acts as a weak hydrogen-bond acceptor, influencing conformational preferences in drug design .
Stability and Reaction Optimization
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (4-Boc-amino-tetrahydrothiopyran-4-yl)-acetic acid, and how do protecting groups influence its reactivity?
- Answer : The synthesis typically employs Boc (tert-butoxycarbonyl) as a protective group for the amine moiety to prevent undesired side reactions during multi-step processes. A common approach involves alkylation or condensation reactions at the tetrahydropyran ring’s 4-position, followed by Boc deprotection under acidic conditions (e.g., TFA) . Protecting group strategies are critical for maintaining regioselectivity in subsequent functionalization steps.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (259.3 g/mol, C₁₂H₂₁NO₅) . Nuclear magnetic resonance (NMR) spectroscopy, particularly and , resolves stereochemical features of the tetrahydropyran ring and Boc-protected amine. Infrared (IR) spectroscopy identifies carboxylic acid and Boc carbonyl stretches (~1700 cm⁻¹) .
Q. What are the compound’s solubility properties, and how do they impact reaction design?
- Answer : The carboxylic acid group confers moderate polarity, making it soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in non-polar solvents. Reaction design often requires pH adjustment (e.g., using TEA) to enhance solubility in aqueous-organic mixtures .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?
- Answer : DFT studies predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution via molecular electrostatic potential maps, and vibrational modes. These insights guide predictions about reactivity (e.g., nucleophilic/electrophilic sites) and interactions with biological targets, such as enzyme active sites .
Q. What experimental approaches resolve contradictions in reported biological activity data for derivatives of this compound?
- Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, modifying the Boc group to other carbamates (e.g., Fmoc) or altering the tetrahydropyran substituents can clarify whether observed activities (e.g., analgesic or anticancer effects) are structure-specific or artifacts. Orthogonal assays (e.g., enzymatic vs. cell-based) validate target engagement .
Q. How does stereochemistry at the tetrahydropyran ring affect the compound’s pharmacokinetic profile?
- Answer : Chiral resolution via HPLC or enzymatic methods is required to isolate enantiomers. Comparative studies of logP, plasma protein binding, and metabolic stability (e.g., liver microsome assays) reveal stereospecific differences in absorption and clearance. Molecular dynamics simulations further model enantiomer-receptor interactions .
Q. What strategies mitigate side reactions during Boc deprotection in complex molecular systems?
- Answer : Acid-sensitive functionalities (e.g., esters) require mild deprotection conditions (e.g., HCl in dioxane instead of TFA). Kinetic monitoring via in-situ FTIR or LC-MS ensures complete Boc removal without over-acidification, which could degrade the tetrahydropyran scaffold .
Methodological Considerations
Q. How to design a scalable synthesis protocol for this compound while maintaining stereochemical purity?
- Answer : Continuous flow reactors improve scalability by ensuring consistent mixing and temperature control. Automated quenching systems (e.g., inline neutralization after Boc deprotection) minimize manual intervention. Chiral stationary phases in preparative HPLC maintain enantiomeric excess (>99%) during purification .
Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
